Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, also known as EMCPC, is a versatile chemical compound that has been used in a variety of scientific research applications. It is a five-member heterocyclic compound with a cyclic structure and is composed of chlorine, methyl, and pyrazole groups. EMCPC has been used in research studies to elucidate the structure, synthesis, and mechanism of action of various compounds. It has also been used to study the biochemical and physiological effects of certain compounds, as well as their advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is primarily used in the synthesis of various organic compounds. For example, it was used in attempts to synthesize ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate, illustrating its role as a precursor in complex chemical reactions (Beck & Lynch, 1987). Additionally, it reacted with hydrazines to yield mixtures of regioisomeric pyrazoles, underlining its versatility in creating structurally diverse compounds (Mikhed’kina et al., 2009).
Structural Analysis and Characterization
This compound has been a subject of structural analysis and characterization. Studies have detailed the synthesis, spectroscopic and X-ray structural analysis of similar pyrazole esters, providing insights into their molecular geometry and electronic structures. These studies often employ techniques like Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), and NMR spectroscopy (Viveka et al., 2016).
Application in Coordination Polymers
This compound has been utilized in the synthesis of coordination polymers. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from similar pyrazole carboxylates, were used to assemble with Zn(II) and Cd(II) ions, leading to the formation of various coordination polymers with distinct structural features (Cheng et al., 2017).
Role in Antimicrobial and Anticancer Studies
Compounds synthesized from this compound have been studied for their potential antimicrobial and anticancer properties. Novel pyrazole derivatives with various moieties, synthesized from similar compounds, exhibited significant antimicrobial and anticancer activities, highlighting their potential in pharmaceutical research (Hafez et al., 2016).
Safety and Hazards
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-chloro-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDEVVNDSYMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374504 | |
Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56984-32-8 | |
Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56984-32-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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